Glaucine hydrobromide

描述

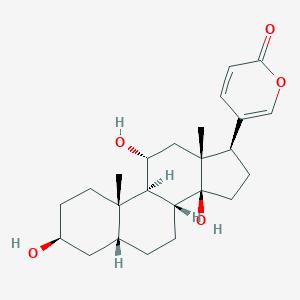

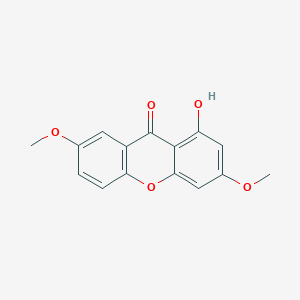

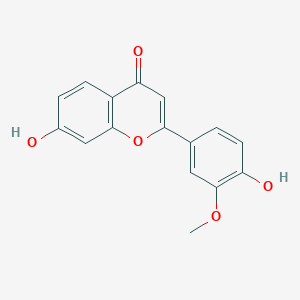

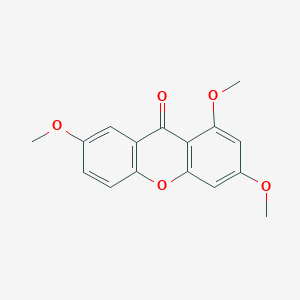

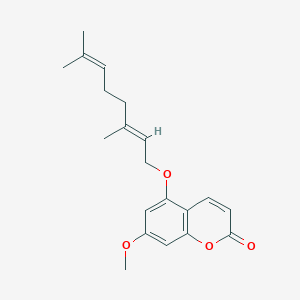

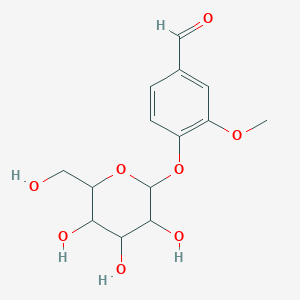

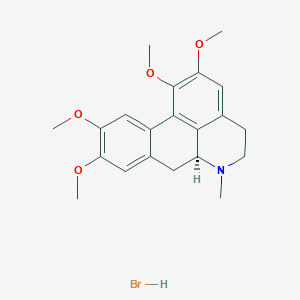

Glaucine hydrobromide is a compound with a purity of 95%1. It is a natural disassociative psychedelic with a long history of use2. It is extracted from the yellow horned poppy and has a quinoline structure2.

Synthesis Analysis

Glaucine can be found in various biological sources such as Aconitum tokii, Corydalis rosea-purpurea, Berberis densiflora, and others3. It can undergo two successive hydrogen transfers under attack by an oxidizing radical4.

Molecular Structure Analysis

The molecular formula of Glaucine hydrobromide is C21H26BrNO45. Its average mass is 436.339 Da and its monoisotopic mass is 435.104523 Da5.

Chemical Reactions Analysis

Glaucine and its methiodide can undergo two successive hydrogen transfers under attack by an oxidizing radical3. The hydroxyl groups of boldine could also participate via the HAT mechanism, although to a lesser extent4.

Physical And Chemical Properties Analysis

Glaucine hydrobromide has a molecular weight of 436.351. More detailed physical and chemical properties are not available in the search results.

科学研究应用

Extraction and Purification

Glaucine hydrobromide has been the focus of research regarding its extraction and purification from natural sources. A study by Bogdanov et al. (2015) developed a method for isolating glaucine hydrobromide using ionic liquids, which proved more efficient than traditional methods like methanol extraction. This approach enhances glaucine accumulation and reduces the solid-liquid ratio required, making it a more sustainable and efficient extraction method (Bogdanov, Keremedchieva, & Svinyarov, 2015).

Metabolic Studies

Research on glaucine's metabolism is crucial for understanding its mechanism of action and potential therapeutic uses. Meyer et al. (2013) explored the metabolism of glaucine in rat urine, uncovering key metabolic pathways like O-demethylation and N-demethylation. This study provides valuable insights into glaucine's bioactivity and possible effects on human health (Meyer, Meyer, Wissenbach, & Maurer, 2013).

Potential Therapeutic Applications

Glaucine has shown potential in therapeutic applications, particularly in treating respiratory conditions. Pons et al. (2000) investigated the effects of inhaled glaucine on pulmonary responses in an animal model of asthma. Their findings suggest that glaucine could be beneficial in asthma treatment due to its bronchodilator and anti-inflammatory properties (Pons, Santamaría, Suchánková, Cortijo, & Morcillo, 2000).

Anti-Inflammatory and Anti-Cancer Properties

Glaucine's anti-inflammatory properties have been explored in studies like the one conducted by Remichkova et al. (2009), which found that glaucine can inhibit TNF-alpha and IL-6 production, suggesting its potential use in treating inflammatory diseases. Additionally, Kang et al. (2015) discovered that glaucine inhibits breast cancer cell migration and invasion by suppressing MMP-9 gene expression. This indicates a possible role for glaucine in cancer therapy (Remichkova, Dimitrova, Philipov, & Ivanovska, 2009); (Kang, Jang, Pak, & Shim, 2015).

Pharmacological Insights

Understanding the pharmacological aspects of glaucine hydrobromide is critical for its application in medicine. Studies by Meyer et al. (2013) and others have provided insights into how glaucine is metabolized and interact with various enzymes and receptors in the body. This information is crucial for developing safe and effective therapeutic applications of glaucine (Meyer, Meyer, Wink, Zapp, & Maurer, 2013).

安全和危害

Glaucine hydrobromide is not a hazardous substance or mixture6. However, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling it6.

未来方向

There is ongoing research into the possibility for the simultaneous separation of the IL from crude plant extract and the purification of glaucine7. This could avoid the use of harmful molecular solvents7.

Please note that this information is based on the available resources and may not be fully comprehensive. Always consult with a professional for more detailed information.

属性

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFLCVRJWUOGPN-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208670 | |

| Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glaucine hydrobromide | |

CAS RN |

5996-06-5 | |

| Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1), (6aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAUCINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPY1SMR1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)